![molecular formula C18H19F3N2OS B13417684 N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine CAS No. 2127-55-1](/img/structure/B13417684.png)
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triflupromazine Sulfoxide is a derivative of Triflupromazine, a phenothiazine antipsychotic medication. Triflupromazine is primarily used to manage psychoses, control severe nausea and vomiting, and treat severe hiccups . Triflupromazine Sulfoxide, as a sulfoxide derivative, retains some of the pharmacological properties of its parent compound but also exhibits unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triflupromazine Sulfoxide typically involves the oxidation of Triflupromazine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions must be carefully controlled to prevent over-oxidation, which can lead to the formation of sulfone derivatives.
Industrial Production Methods
Industrial production of Triflupromazine Sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction is typically conducted in large reactors with precise temperature and pressure controls to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Triflupromazine Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Triflupromazine Sulfone
Reduction: Triflupromazine
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
Triflupromazine Sulfoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Triflupromazine Sulfoxide exerts its effects by interacting with various molecular targets. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This mechanism is similar to that of Triflupromazine, which blocks dopamine receptors in the central nervous system, leading to its antipsychotic and antiemetic effects . Additionally, Triflupromazine Sulfoxide may interact with other receptors, such as muscarinic acetylcholine receptors and serotonin receptors, contributing to its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Triflupromazine: The parent compound, primarily used as an antipsychotic and antiemetic.
Trifluoperazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A low-potency phenothiazine antipsychotic used to treat schizophrenia and other psychotic disorders.
Uniqueness
Triflupromazine Sulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and reactivity compared to its parent compound and other similar phenothiazine derivatives.
Properties
CAS No. |
2127-55-1 |
|---|---|
Molecular Formula |
C18H19F3N2OS |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C18H19F3N2OS/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)25(24)17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
JOTQGQOFPBLZHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



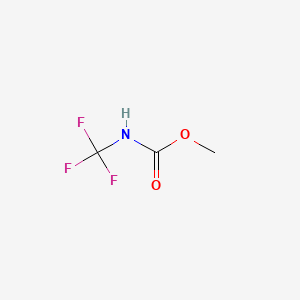


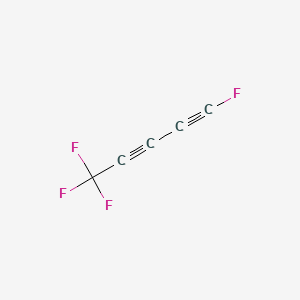
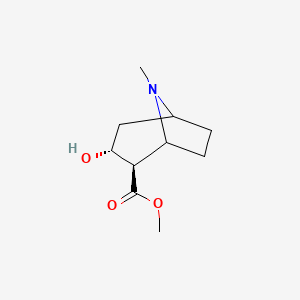
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
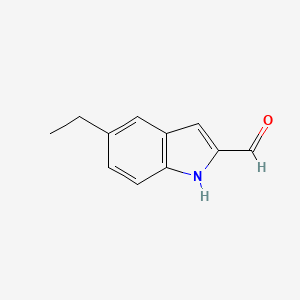
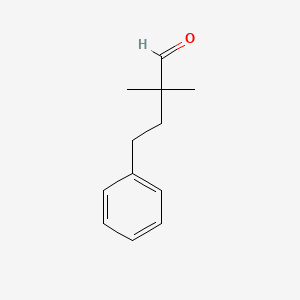
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)

![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
